molecular formula C11H12ClNO B2738393 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole CAS No. 64984-97-0

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B2738393
CAS No.: 64984-97-0
M. Wt: 209.67
InChI Key: SWUWNDHGDIMKJS-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that contains both an oxazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves the reaction of 3-phenyl-4,5-dihydro-1,2-oxazole with 1-chloroethyl chloroformate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .

Scientific Research Applications

5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(12)11-7-10(13-14-11)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUWNDHGDIMKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=NO1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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